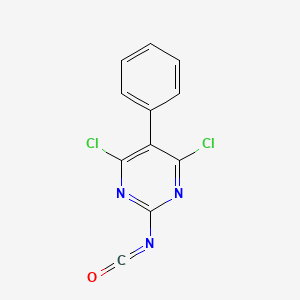
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine class Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3 This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, an isocyanate group at position 2, and a phenyl group at position 5
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-2-isocyanato-5-phenylpyrimidine typically involves the chlorination of a pyrimidine precursor followed by the introduction of the isocyanate group. One common method involves the reaction of 4,6-dichloro-2-aminopyrimidine with phosgene to form the isocyanate derivative. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and isocyanation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be substituted by nucleophiles such as amines, thiols, and alcohols.
Isocyanate Reactions: The isocyanate group can react with nucleophiles like amines and alcohols to form ureas and carbamates, respectively.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary and secondary amines, thiols, and alcohols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Isocyanate Reactions: Amines and alcohols are used as nucleophiles, and the reactions are often conducted at room temperature or slightly elevated temperatures in the presence of a catalyst.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with various functional groups replacing the chlorine atoms.
Isocyanate Reactions: Ureas and carbamates formed by the reaction of the isocyanate group with amines and alcohols, respectively.
Scientific Research Applications
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound is used in the development of advanced materials, such as polymers and coatings, due to its reactive isocyanate group.
Chemical Biology: It is employed in the design of molecular probes and inhibitors for studying biological pathways and targets.
Mechanism of Action
The mechanism of action of 4,6-Dichloro-2-isocyanato-5-phenylpyrimidine involves its reactive functional groups. The isocyanate group can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity allows the compound to modify biological targets and potentially inhibit their function. The chlorine atoms can also participate in nucleophilic substitution reactions, further diversifying the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
4,6-Dichloro-2-phenylpyrimidine: Lacks the isocyanate group but shares the chlorinated pyrimidine core.
4,6-Dichloro-2-methylthio-5-phenylpyrimidine: Contains a methylthio group instead of the isocyanate group.
2,4-Diamino-5-phenyl-6-ethylpyrimidine: Contains amino groups and an ethyl group, differing significantly in structure and reactivity.
Uniqueness
4,6-Dichloro-2-isocyanato-5-phenylpyrimidine is unique due to the presence of both the isocyanate and chlorinated pyrimidine moieties. This combination of functional groups provides a versatile platform for chemical modifications and applications in various fields.
Properties
CAS No. |
65004-50-4 |
|---|---|
Molecular Formula |
C11H5Cl2N3O |
Molecular Weight |
266.08 g/mol |
IUPAC Name |
4,6-dichloro-2-isocyanato-5-phenylpyrimidine |
InChI |
InChI=1S/C11H5Cl2N3O/c12-9-8(7-4-2-1-3-5-7)10(13)16-11(15-9)14-6-17/h1-5H |
InChI Key |
GVMQGLHBQSIITI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N=C2Cl)N=C=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


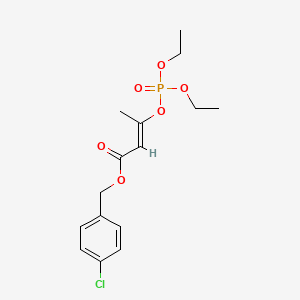
![(12bS)-3,4,6,7,12,12b-Hexahydroindolo[2,3-a]quinolizin-2(1H)-one](/img/structure/B14483470.png)


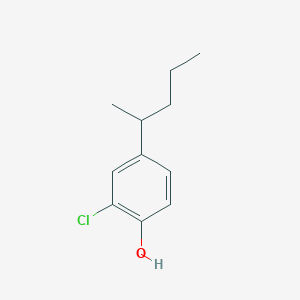

methanone](/img/structure/B14483493.png)
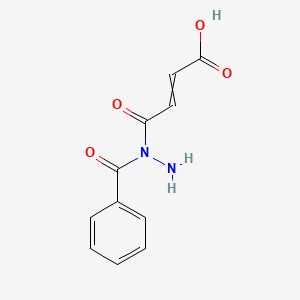
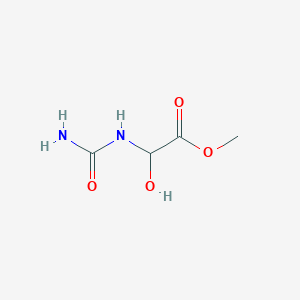

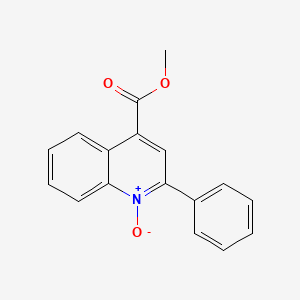
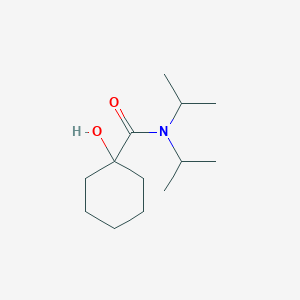

![3-[(1-Carboxypropyl)sulfanyl]naphthalene-2-carboxylic acid](/img/structure/B14483548.png)
